4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride, commonly referred to as GYKI 52466 dihydrochloride, is a complex organic compound that integrates elements of benzodiazepines and dioxoles. Its molecular formula is with a molar mass of approximately 329.78 g/mol. This compound is classified as a 2,3-benzodiazepine and functions primarily as a non-competitive antagonist at the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor, both of which are subtypes of ionotropic glutamate receptors.
The synthesis of 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride typically involves multi-step synthetic pathways. The starting materials are usually derivatives of benzodiazepines that undergo several chemical transformations to introduce the necessary functional groups. Key methods include:
The chemical reactivity of 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline can be attributed to its functional groups. Key reactions include:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific products formed depend on the conditions and reagents used during the reactions.
GYKI 52466 dihydrochloride acts as a non-competitive antagonist at AMPA receptors. Its mechanism involves binding to a distinct site on the receptor that is separate from the glutamate binding site. This binding prevents glutamate from activating the receptor and inducing its signaling cascade. Consequently, this blockade reduces excitatory glutamatergic transmission in the central nervous system. The compound exhibits significant biological activity by suppressing both kainate and AMPA-mediated currents in cultured neurons with IC50 values around 7.5 µM for kainate and 11 µM for AMPA.
The physical and chemical properties of 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride include:
These properties are essential for understanding how the compound behaves under various conditions and its interactions with biological systems.
GYKI 52466 dihydrochloride has several applications in pharmacological research due to its role as an AMPA receptor antagonist. Its ability to modulate glutamate signaling makes it a candidate for exploring treatments for various neurological disorders such as:
Research continues into its pharmacodynamics and therapeutic potential in managing conditions associated with excitatory neurotransmission abnormalities.
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline dihydrochloride (commonly designated as GYKI 52466 hydrochloride) functions as a selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors with distinct binding characteristics. Unlike competitive antagonists that directly compete with glutamate for the orthosteric binding site, this compound binds to an allosteric modulatory site on the AMPA receptor complex, inducing conformational changes that inhibit ion channel opening without affecting glutamate binding affinity [7]. This molecular mechanism effectively blocks the transmembrane ion flux (particularly sodium and calcium ions) that underlies fast excitatory synaptic transmission in the central nervous system .
The compound exhibits marked receptor subtype selectivity, demonstrating significantly higher potency against AMPA receptors compared to kainate receptors. Experimental data reveals inhibitory concentration 50 (IC₅₀) values of approximately 10-20 micromolar for AMPA-induced responses versus approximately 450 micromolar for kainate-induced responses [7]. This differential inhibition profile establishes its utility as a pharmacological tool for distinguishing AMPA-mediated neurophysiological processes from those mediated by other glutamate receptor subtypes. Electrophysiological studies confirm that the antagonism is use-dependent and voltage-independent, with more pronounced effects during high-frequency synaptic activation, a characteristic particularly relevant to pathological hyperexcitability states .
Table 1: Pharmacological Profile of AMPA/Kainate Receptor Antagonism
Receptor Subtype | IC₅₀ Value | Glutamate Binding Affinity | Ion Channel Block Efficacy |
---|---|---|---|
AMPA Receptor | 10-20 μM | Unaffected | >90% inhibition |
Kainate Receptor | ~450 μM | Unaffected | ~40% inhibition |
N-methyl-D-aspartate Receptor | >50 μM | Unaffected | Negligible effect |
The structural determinants of this selective antagonism reside in the compound's benzodiazepine core fused with the methylenedioxy aromatic system, enabling optimal interaction with the allosteric site located near the ion channel pore . Molecular modeling studies suggest that the aniline substituent extends into a hydrophobic pocket of the receptor, stabilizing the closed-channel conformation through van der Waals interactions [3]. This binding orientation prevents the rotational movement necessary for ion channel dilation following agonist binding, thereby inhibiting cation influx irrespective of glutamate concentration .
Through its selective inhibition of AMPA receptors, 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline dihydrochloride profoundly influences cortical excitatory circuitry and corticostriatal signaling pathways. The compound effectively dampens glutamate-mediated synaptic transmission in pyramidal neurons of the prefrontal cortex and hippocampus, regions critically involved in cognitive processing and seizure propagation . Microdialysis studies demonstrate that administration significantly reduces ischemia-induced glutamate elevations in the striatum, confirming its ability to modulate pathological glutamate release in vulnerable brain regions .
The compound exhibits frequency-dependent inhibition of glutamatergic transmission, with progressively greater efficacy at synaptic stimulation frequencies exceeding 5 Hertz . This property is particularly relevant for suppressing epileptiform burst activity and pathological high-frequency oscillations observed in seizure foci without completely abolishing physiological neurotransmission. Furthermore, the compound demonstrates modulatory effects on synaptic plasticity, inhibiting long-term potentiation induction in hippocampal CA1 synapses at concentrations that minimally affect baseline transmission [7]. This selective suppression of plasticity mechanisms contributes to its neuroprotective effects against excitotoxic damage while preserving fundamental synaptic communication.
In addition to direct receptor blockade, secondary modulation occurs through presynaptic mechanisms involving reduced vesicular glutamate release. Research indicates that the compound inhibits voltage-gated calcium channels in presynaptic terminals, thereby decreasing calcium-dependent exocytosis of glutamate-containing vesicles . This dual action—both pre- and postsynaptic—creates a comprehensive dampening effect on excessive glutamatergic signaling throughout the neurotransmission cascade.
The compound demonstrates significant cerebroprotective properties in models of cerebral ischemia through multiple mechanisms converging on excitotoxicity reduction. In rodent models of transient middle cerebral artery occlusion, administration significantly reduces cortical infarct volume by approximately 40-60% and improves neurological outcomes when administered within the critical therapeutic window following stroke onset . This protection correlates with inhibition of ischemia-induced glutamate surges in the striatum, preventing the calcium-mediated cytotoxic cascade that triggers neuronal apoptosis [7].
In epilepsy models, 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline dihydrochloride potentiates the anticonvulsant activity of conventional antiepileptic drugs through pharmacodynamic synergy. Research demonstrates enhanced suppression of pentylenetetrazol-induced seizures in rodents when co-administered with phenytoin or valproate, without pharmacokinetic interactions that alter plasma concentrations of these agents . This effect is attributed to complementary mechanisms targeting neuronal hyperexcitability—while traditional antiepileptics enhance gamma-aminobutyric acid-mediated inhibition or block voltage-gated sodium channels, this compound directly antagonizes glutamatergic hyperexcitation at AMPA receptors.
Table 2: Neuroprotective Efficacy in Experimental Models
Neurological Condition Model | Key Outcome Measures | Observed Efficacy |
---|---|---|
Focal Cerebral Ischemia (Rat) | Cortical infarct volume; Neurological deficit scores | 40-60% reduction in infarct volume; Significant functional improvement |
Pentylenetetrazol-Induced Seizures (Mouse) | Seizure threshold; Tonic-clonic seizure incidence | 2-fold increase in seizure threshold; 75% reduction in tonic phase |
Chronic Arthritis Pain (Rat) | Hyperalgesia; Weight-bearing asymmetry | Significant reversal of pain-related behaviors |
Immature Rat Cortical Afterdischarges | Afterdischarge duration; Clonic movement intensity | Suppression of epileptiform activity |
The compound also demonstrates efficacy in pathological pain states involving central sensitization. In rodent models of acute carrageenan-induced inflammation and chronic arthritis, it significantly reduces thermal hyperalgesia and mechanical allodynia . This antinociceptive effect stems from inhibition of AMPA receptor-mediated wind-up phenomenon in dorsal horn neurons, which amplifies nociceptive signaling. Importantly, the compound does not affect baseline nociception, suggesting selective action against pathological pain processing rather than physiological pain transmission [7].
In developing brains, the compound suppresses cortical afterdischarges and decreases intensity of clonic movements associated with epileptic activity in immature rats, indicating potential applications for pediatric epilepsy and neurodevelopmental disorders characterized by epileptic seizures . This developmental-stage efficacy highlights its therapeutic relevance beyond adult neurological conditions.
Despite structural resemblance to 1,4-benzodiazepines, 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline dihydrochloride exhibits a distinct pharmacological profile with negligible activity at gamma-aminobutyric acid type A receptor-associated benzodiazepine binding sites. Receptor binding assays confirm absence of displacement of [³H]flunitrazepam from gamma-aminobutyric acid receptors, even at concentrations exceeding 100 micromolar [9]. This lack of interaction with gamma-aminobutyric acid-ergic transmission mechanisms differentiates it from conventional benzodiazepines and explains its minimal sedative effects at therapeutically relevant concentrations.
The compound demonstrates selective targeting of ionotropic glutamate receptors, with approximately 50-fold greater potency against AMPA receptors compared to N-methyl-D-aspartate receptors. Electrophysiological studies reveal no significant inhibition of N-methyl-D-aspartate-induced currents even at concentrations exceeding 50 micromolar, confirming its receptor subtype selectivity [7]. This pharmacological distinction is functionally significant, as N-methyl-D-aspartate receptor blockade is associated with psychotomimetic effects and cognitive impairment, side effects not observed with selective AMPA receptor antagonism.
Electrophysiological investigations in spinal cord preparations provide further evidence of mechanistic differentiation. While classical benzodiazepines enhance gamma-aminobutyric acid-A receptor-mediated inhibition of spinal reflexes, this compound exerts strong inhibitory effects on polysynaptic reflex pathways without enhancing gamma-aminobutyric acid-ergic transmission [2]. Instead, it directly reduces excitatory glutamatergic drive to motor neurons, producing muscle relaxant effects through distinct neurophysiological mechanisms. This unique action profile positions it as a valuable experimental tool for dissecting excitatory versus inhibitory contributions to spinal motor control circuits.
The compound's molecular specificity is further evidenced by its failure to potentiate barbiturate-induced narcosis or ethanol sedation, effects typically associated with gamma-aminobutyric acid receptor modulators . This absence of pharmacodynamic interactions with other central nervous system depressants underscores its fundamentally different mechanism of action and suggests potential advantages in clinical scenarios requiring selective glutamatergic modulation without general inhibition of central nervous system excitability.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1